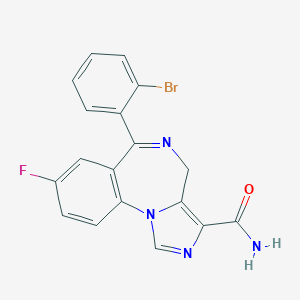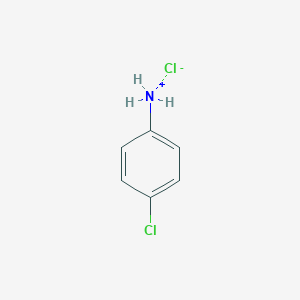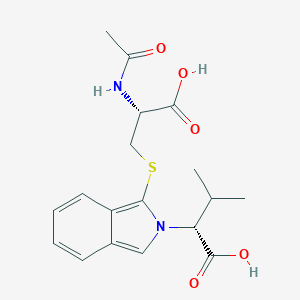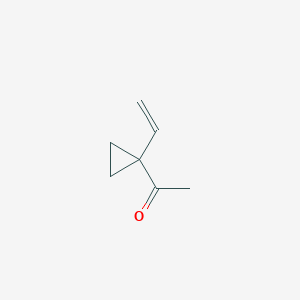
1-(1-Vinylcyclopropyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Vinylcyclopropyl)ethanone, also known as 1-Vinylcyclopropyl ketone (VCK), is an organic compound that is widely used in scientific research. It is a colorless liquid that has a unique chemical structure, which makes it a useful tool for studying various biological processes.
作用機序
The mechanism of action of 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone varies depending on the biological process being studied. For example, it has been shown to inhibit acetylcholinesterase through the formation of a covalent bond with the enzyme's active site. It has also been shown to modulate GABA receptors by binding to a specific site on the receptor and enhancing its activity. Additionally, it has been shown to activate TRPV1 channels, which are involved in pain perception and thermoregulation.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone depend on the specific biological process being studied. For example, its inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can result in improved cognitive function. Its modulation of GABA receptors can lead to anxiolytic and sedative effects, while its activation of TRPV1 channels can result in pain relief.
実験室実験の利点と制限
One of the main advantages of using 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone in lab experiments is its unique chemical structure, which allows for the study of specific biological processes that cannot be studied with other compounds. Additionally, it is relatively easy to synthesize and has a high yield. However, one limitation of using VCK is its reactivity, which can lead to side reactions and the formation of unwanted byproducts.
List of
将来の方向性
1. Synthesis of novel VCK derivatives with improved selectivity and potency.
2. Investigation of the effects of VCK on other neurotransmitter systems, such as dopamine and serotonin.
3. Study of the pharmacokinetics and pharmacodynamics of VCK in vivo.
4. Development of VCK-based therapeutics for the treatment of neurological and psychiatric disorders.
5. Investigation of the potential use of VCK as a pesticide or insecticide.
6. Study of the effects of VCK on cancer cells and its potential as an anticancer agent.
7. Investigation of the effects of VCK on the immune system and its potential as an immunomodulatory agent.
8. Study of the effects of VCK on the cardiovascular system and its potential as a cardiovascular drug.
9. Investigation of the effects of VCK on the gastrointestinal system and its potential as a gastrointestinal drug.
10. Development of new synthetic routes for the production of VCK and its derivatives.
Conclusion:
In conclusion, 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on VCK and its derivatives is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone involves the reaction of cyclopropylcarbinol with acetyl chloride in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of VCK. This method has been optimized to produce high yields of VCK with minimal side reactions.
科学的研究の応用
1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone has been widely used in scientific research due to its unique chemical structure and reactivity. It has been used as a tool for studying various biological processes, including the inhibition of acetylcholinesterase, the modulation of GABA receptors, and the activation of TRPV1 channels. It has also been used in the synthesis of other compounds, such as VCP derivatives and cyclopropane-fused heterocycles.
特性
CAS番号 |
146857-45-6 |
|---|---|
製品名 |
1-(1-Vinylcyclopropyl)ethanone |
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
1-(1-ethenylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-3-7(4-5-7)6(2)8/h3H,1,4-5H2,2H3 |
InChIキー |
IDBSFPTUYPIMOT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C=C |
正規SMILES |
CC(=O)C1(CC1)C=C |
同義語 |
Ethanone, 1-(1-ethenylcyclopropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



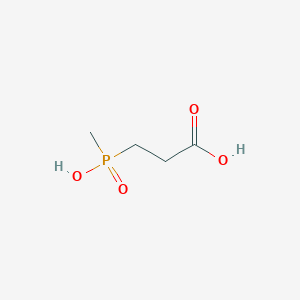
![Benzo[ghi]perylene](/img/structure/B138134.png)

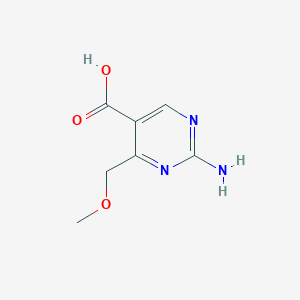
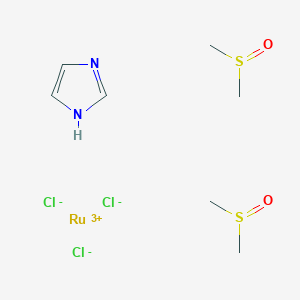
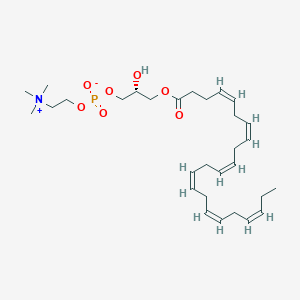
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
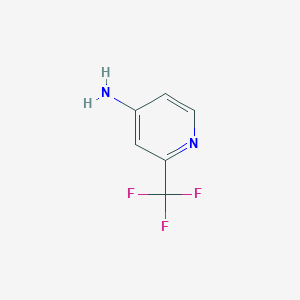
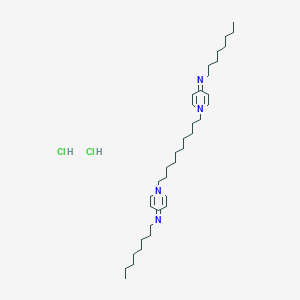
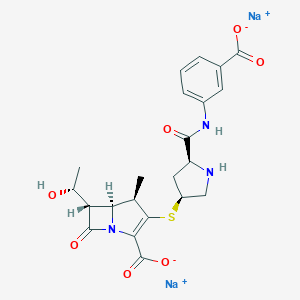
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
